Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-hydroxy-5-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-13-7-11(6-12(8-13)16(19)20)15-14(18)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJZQVMFGLCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate Intermediate
A widely employed method involves reacting 3-hydroxy-5-nitroaniline with benzyl chloroformate in the presence of a base. Triethylamine (TEA) or sodium bicarbonate is typically used to neutralize hydrochloric acid generated during the reaction. The general reaction proceeds as follows:
Key parameters include:
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Solvent : 1,4-Dioxane or ethyl acetate, often mixed with water to enhance solubility of intermediates.
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Temperature : Reactions are conducted under ice-cooling (0–5°C) to minimize side reactions.
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Workup : Ethyl acetate extraction followed by silica gel chromatography yields the purified product.
Reported yields for analogous carbamates range from 62% to 71%, depending on substituents and purification methods.
Multi-Step Synthesis via Nitro Reduction and Alkylation
A patent-derived approach outlines a multi-step pathway starting from 3,5-dinitrobenzoic acid:
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Esterification : Conversion to methyl 3-methoxy-5-nitrobenzoate using thionyl chloride in methanol.
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Nitro Substitution : Treatment with lithium methoxide replaces a nitro group with methoxy.
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Reduction : Sodium borohydride reduces the ester to (3-methoxy-5-nitrophenyl)methanol.
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Friedel-Crafts Alkylation : Benzylation using benzene and a Lewis acid catalyst.
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Demethylation and Carbamate Formation : Hydrolysis of the methoxy group followed by reaction with benzyl chloroformate.
This route achieves precise control over regiochemistry but requires stringent anhydrous conditions and specialized catalysts.
Industrial Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes efficiency through continuous flow processes. Automated reactors maintain precise control over:
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Temperature : 20–25°C to prevent thermal decomposition.
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Pressure : Ambient conditions for cost-effective operation.
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Residence Time : Optimized to 30–60 minutes for complete conversion.
Such systems enhance yield reproducibility (>95% purity) and reduce solvent waste compared to batch methods.
Catalytic Innovations
Recent advancements employ cesium carbonate and tetrabutylammonium iodide (TBAI) to facilitate carbamate formation under mild conditions. Carbon dioxide is bubbled into the reaction mixture, enabling a three-component coupling of amines, CO₂, and alkyl halides:
This method minimizes overalkylation and achieves yields up to 85% for structurally similar carbamates.
Reaction Optimization and Critical Parameters
Solvent Selection
| Solvent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 1,4-Dioxane/Water | 62 | 98 | |
| Ethyl Acetate/Hexane | 71 | 97 | |
| Anhydrous THF | 68 | 96 |
Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity of the amine, while ethyl acetate improves extraction efficiency.
Base Influence on Reaction Kinetics
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Triethylamine : Accelerates reaction rates but may form emulsions during workup.
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Sodium Bicarbonate : Slower kinetics but simplifies purification due to better aqueous solubility.
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Cesium Carbonate : Enables room-temperature reactions with CO₂ incorporation, ideal for industrial applications.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC methods using C18 columns and acetonitrile/water gradients achieve baseline separation of the target compound from byproducts. Typical retention times range from 8.2 to 8.9 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroformate Route | 62–71 | 97–98 | Moderate | High |
| Multi-Step Synthesis | 45–50 | 95 | Low | Low |
| Continuous Flow | 85–90 | >99 | High | Moderate |
| CO₂-Based Carbamation | 80–85 | 98 | High | High |
The chloroformate method balances cost and yield for laboratory use, while continuous flow and CO₂-based approaches dominate industrial production .
Scientific Research Applications
Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky groups (e.g., benzyl in 3d) yield moderately (47%), while smaller alkyl groups (methyl in 3e, 52%) show higher efficiency. Steric hindrance and reactivity of the substituting alcohol likely influence yields.
- Melting Points : The nitro group in the target compound is absent in these analogs, but substituents like chlorine (3b) increase melting points (144–145°C) compared to alkyl derivatives (120–168°C). The nitro group’s polarity may further elevate the target compound’s melting point.
Spectral and Electronic Properties
- NMR Shifts: In 3d (benzyl substituent), the hydroxyl proton resonates at δ 9.57 ppm, while methyl derivatives (3e) show a downfield shift (δ 9.42 ppm) due to reduced electron density . In 3b (4-chlorophenyl), the chlorine atom induces upfield shifts in adjacent carbons (e.g., δ 129.94 ppm for C-Cl) . Similarly, the nitro group in the target compound would deshield the phenyl ring, altering $^{13}\text{C}$-NMR signals.
HRMS Data :
- All analogs in show <0.003 Da deviation between calculated and experimental masses, confirming synthetic accuracy . The target compound’s HRMS would require validation against its molecular formula (C14H12N2O5+).
Biological Activity
Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety, with a hydroxyl and a nitro group on the phenyl ring. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and electrostatic interactions facilitated by the hydroxyl and nitro groups.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially making it useful in treating infections.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which could be beneficial in various inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity. A comparative study evaluated the compound against several bacterial strains, revealing effective inhibition at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production. A study conducted on macrophage cell lines showed a significant decrease in TNF-alpha levels when treated with the compound.
| Treatment Concentration | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 250 |
| 10 μM | 150 |
| 50 μM | 80 |
This data indicates its potential as an anti-inflammatory agent.
Study on Hepatitis C Virus Inhibition
A study investigated the efficacy of various carbamate derivatives, including this compound, against Hepatitis C virus (HCV). The compound demonstrated moderate inhibitory effects on viral replication, with an IC50 value of approximately 15 µM. This suggests potential for further development as an antiviral agent .
Synthesis and Biological Evaluation
In another study focusing on the synthesis of novel carbamates, this compound was evaluated for its cholinesterase inhibition properties. It exhibited an IC50 value of 36.05 µM against acetylcholinesterase (AChE), indicating moderate potency compared to other known inhibitors .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate?
- Methodology :
- Step 1 : React 3-hydroxy-5-nitroaniline with benzyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carbamate product.
- Step 3 : Confirm purity via TLC and characterize using / NMR (e.g., δ~7.2–7.4 ppm for benzyl aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Key Considerations :
- Protect the phenolic hydroxyl group during synthesis to avoid side reactions.
- Monitor reaction progress using LC-MS to detect intermediates.
Q. How should researchers characterize the compound’s structural and chemical purity?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks using , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent positions .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol) and solve the structure using SHELXL .
Advanced Questions
Q. How can crystallographic software resolve ambiguities in structural determination?
- Workflow :
- Data Collection : Use a diffractometer (Mo Kα radiation) to collect high-resolution data.
- Structure Solution : Apply SHELXD for phase problem resolution and SHELXL for refinement, incorporating anisotropic displacement parameters .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Q. What strategies address contradictions between spectroscopic and computational data?
- Integrated Approach :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare computed NMR shifts with experimental data.
- Docking Studies : Predict hydrogen-bonding interactions (e.g., nitro and hydroxyl groups) with molecular targets using AutoDock Vina.
Q. How can stability under varying conditions be systematically evaluated?
- Protocol :
- Thermal Stability : Perform TGA/DSC (heating rate: 10°C/min) to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in buffer solutions (pH 2–10) and quantify hydrolysis products .
- Results : Analogous carbamates degraded by >50% at pH >8 within 24 hours, suggesting alkaline conditions destabilize the carbamate bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
